An In-Depth Technical Guide to 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate: Properties, Mechanisms, and Applications in Bioconjugation
An In-Depth Technical Guide to 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate: Properties, Mechanisms, and Applications in Bioconjugation
Introduction: A Versatile Heterobifunctional Crosslinker for Advanced Bioconjugation
2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate, also known as N-Succinimidyl 4-(vinylsulfonyl)benzoate, is a heterobifunctional crosslinking agent of significant interest in the fields of biochemistry, drug development, and materials science.[1][2] Its utility lies in its distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a vinyl sulfone group.[1] This dual functionality allows for the covalent and selective linkage of biomolecules, such as proteins and peptides, by targeting different functional groups.[1][2] The NHS ester provides reactivity towards primary amines, commonly found on lysine residues and the N-terminus of proteins, while the vinyl sulfone group is a highly efficient Michael acceptor for thiols, particularly the side chains of cysteine residues.[1][3] This targeted reactivity enables the precise construction of complex biomolecular architectures, such as antibody-drug conjugates (ADCs), functionalized polymers, and surface-modified materials.[1][2] This guide provides a comprehensive overview of the chemical properties, reaction mechanisms, and practical applications of this versatile crosslinker.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate is essential for its effective use in experimental design. The following table summarizes its key characteristics.
| Property | Value | Source(s) |
| Chemical Name | 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate | [1] |
| Synonym(s) | N-Succinimidyl 4-(vinylsulfonyl)benzoate | [2] |
| CAS Number | 343934-41-8 | [1][4][5] |
| Molecular Formula | C13H11NO6S | [1][4][5] |
| Molecular Weight | 309.30 g/mol | [1][4][5] |
| Appearance | White to off-white solid | Inferred from general chemical properties |
| Solubility | Soluble in organic solvents such as DMSO and DMF.[6][7][8] Poorly soluble in aqueous buffers. | [6] |
| Storage | Store in a freezer under an inert atmosphere, at -20°C.[4] Keep in a dry place. | [4][9] |
Reaction Mechanisms and Selectivity: A Tale of Two Chemistries
The power of 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate lies in its ability to facilitate controlled, sequential, or simultaneous conjugations through two distinct and highly selective chemical reactions.
The Amine-Reactive NHS Ester
The N-hydroxysuccinimide ester is a well-established functional group for the acylation of primary amines.[10][11] The reaction proceeds via a nucleophilic attack of the unprotonated amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[12]
The efficiency of this reaction is highly pH-dependent.[6][12] An optimal pH range of 8.3-8.5 is recommended for most protein labeling applications.[6] Below this range, the concentration of the nucleophilic deprotonated amine is reduced, slowing the reaction rate.[12] Conversely, at higher pH values, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the overall conjugation efficiency.[6][12] It is crucial to use amine-free buffers, such as phosphate or bicarbonate buffers, to avoid competition with the target biomolecule.[10]
Caption: Reaction of the NHS ester with a primary amine.
The Thiol-Reactive Vinyl Sulfone
The vinyl sulfone moiety is a highly effective Michael acceptor that reacts selectively with thiols, such as the side chain of cysteine residues, to form a stable thioether bond.[1][3] This reaction is a nucleophile-catalyzed thiol-Michael addition.[13][14] Vinyl sulfones exhibit a high degree of selectivity for thiols, reacting significantly faster with them than with other nucleophiles like amines, especially under mildly acidic to neutral conditions.[3][13] This selectivity allows for the specific targeting of cysteine residues even in the presence of an abundance of lysine residues.[15] The reaction rate of vinyl sulfones with thiols is notably faster than that of other Michael acceptors like acrylates.[13][14][16]
Caption: Michael addition of a thiol to the vinyl sulfone.
Experimental Protocol: Stepwise Antibody Labeling
This protocol outlines a general procedure for the stepwise labeling of an antibody, first through its amine residues and subsequently targeting its thiol residues. This approach allows for greater control over the final conjugate composition.
Materials
-
Antibody of interest (in an amine-free buffer, e.g., PBS)
-
2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
1 M Sodium bicarbonate buffer, pH 8.3
-
Reducing agent (e.g., TCEP, DTT)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or L-cysteine)
-
Purification system (e.g., size-exclusion chromatography (SEC) column, dialysis cassette)
Workflow
Caption: Stepwise workflow for antibody conjugation.
Detailed Methodology
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4). If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Concentrate the antibody to a suitable concentration (typically 2-5 mg/mL).
-
-
Linker Stock Solution Preparation:
-
Amine Labeling Reaction:
-
Adjust the pH of the antibody solution to 8.3 by adding one-tenth volume of 1 M sodium bicarbonate buffer.[17]
-
Add the calculated amount of the linker stock solution to the antibody solution. A 10- to 20-fold molar excess of the linker over the antibody is a common starting point.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
-
Purification Step 1:
-
Remove the excess, unreacted linker and the N-hydroxysuccinimide byproduct using a size-exclusion chromatography (SEC) column or dialysis against PBS.
-
-
Antibody Reduction (for targeting native disulfides):
-
If targeting interchain disulfide bonds, reduce the antibody with a suitable reducing agent like TCEP or DTT. The concentration and incubation time will need to be optimized for the specific antibody.
-
-
Thiol Labeling Reaction:
-
For labeling a molecule with a free thiol, add it to the amine-labeled antibody. A 5- to 20-fold molar excess of the thiol-containing molecule over the antibody is recommended.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
To cap any unreacted vinyl sulfone groups, add a quenching reagent such as L-cysteine to a final concentration of 1-10 mM and incubate for 30 minutes.
-
-
Final Purification:
-
Purify the final antibody conjugate using SEC or dialysis to remove any unreacted molecules and quenching reagents.
-
Characterization of the Bioconjugate
Thorough characterization of the final conjugate is critical to ensure its quality and functionality. Several analytical techniques are employed for this purpose:
-
UV-Vis Spectroscopy: To determine the protein concentration and, if the conjugated molecule has a distinct chromophore, the degree of labeling (DOL).
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To visualize the increase in molecular weight of the antibody upon conjugation.
-
High-Performance Liquid Chromatography (HPLC):
-
Size-Exclusion Chromatography (SEC-HPLC): To assess the presence of aggregates and to confirm the purity of the conjugate.
-
Hydrophobic Interaction Chromatography (HIC-HPLC): To separate species with different drug-to-antibody ratios (DARs) in ADCs.[19][20]
-
Reversed-Phase HPLC (RP-HPLC): Often coupled with mass spectrometry, to analyze the intact conjugate, its subunits, or peptide fragments.[20][21]
-
-
Mass Spectrometry (MS):
Safety and Handling
2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information.[9][24][25] General recommendations include:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from moisture.
Conclusion
2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate is a powerful and versatile tool for researchers and drug development professionals. Its heterobifunctional nature, enabling the selective targeting of both amine and thiol groups, allows for the precise and controlled construction of complex bioconjugates. A thorough understanding of its chemical properties, reaction mechanisms, and appropriate handling procedures, as outlined in this guide, is paramount to harnessing its full potential in advancing scientific research and the development of novel therapeutics and diagnostics.
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Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization | Request PDF - ResearchGate. (URL: [Link])
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Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol –Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C2PY20826A. (URL: [Link])
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Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed. (URL: [Link])
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Synthesis of 2,5-dioxopyrrolidin-1-yl... | Download Scientific Diagram - ResearchGate. (URL: [Link])
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343934-41-8 | 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate | Next Peptide. (URL: [Link])
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BENZYL 2,5-DIOXOPYRROLIDIN-1-YL CARBONATE | CAS 13139-17-8 - Matrix Fine Chemicals. (URL: [Link])
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